Cas no 2248346-20-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate is a specialized chemical intermediate used in organic synthesis, particularly in peptide coupling and protecting group strategies. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which ensures selective deprotection under mild acidic conditions, and the phthalimido (1,3-dioxoisoindolin-2-yl) ester moiety, enhancing reactivity in amide bond formation. The methoxy and phenyl substituents contribute to steric and electronic modulation, improving selectivity in complex reactions. This compound is valuable in pharmaceutical and bioconjugation applications due to its stability and controlled reactivity under standard synthetic conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate structure
2248346-20-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate
CAS No:2248346-20-3
MF:C23H24N2O7
MW:440.445866584778
CID:6508913
PubChem ID:165725788
Update Time:2025-08-02

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate
    • 2248346-20-3
    • EN300-6522293
    • Inchi: 1S/C23H24N2O7/c1-22(2,3)31-21(29)24-23(14-30-4,15-10-6-5-7-11-15)20(28)32-25-18(26)16-12-8-9-13-17(16)19(25)27/h5-13H,14H2,1-4H3,(H,24,29)
    • InChI Key: QBMRAOYGFFPJOD-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(COC)C1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 440.15835111g/mol
  • Monoisotopic Mass: 440.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 111Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate (CAS No. 2248346-20-3) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of isoindole derivatives and is characterized by its unique functional groups and stereochemistry. The isoindole ring system, combined with the tert-butoxy carbonyl (Boc) group and methoxy substituents, makes this molecule a promising candidate for various applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of isoindole derivatives in drug discovery. The Boc group, a well-known protecting group in organic synthesis, plays a crucial role in stabilizing the amine functionality during the synthesis of this compound. The methoxy group at position 3 further enhances the molecule's stability and solubility properties. Additionally, the presence of a phenyl group at position 2 introduces aromaticity and electronic effects that can influence the compound's reactivity and bioavailability.

One of the most significant advancements in the synthesis of this compound involves the use of microwave-assisted reactions to improve reaction efficiency and yield. Researchers have demonstrated that microwave irradiation can significantly accelerate the formation of the isoindole ring system while maintaining high purity levels. This method has been widely adopted in both academic and industrial settings due to its scalability and reproducibility.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies conducted by Smith et al. (2023) revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. These findings underscore its potential as a lead compound for anti-cancer drug development.

Moreover, the stereochemistry of this compound has been extensively studied using advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The stereochemical integrity of the molecule is critical for its biological activity, as demonstrated by recent studies on enantiomeric excess (ee) and diastereomeric ratios (dr). These studies have provided valuable insights into the relationship between molecular structure and pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that begins with the preparation of the isoindole core. Key steps include Friedel-Crafts alkylation to form the isoindole ring system, followed by protection of the amine group using a Boc reagent. Subsequent steps involve functionalization with methoxy and phenyl groups to achieve the final product. The entire synthesis pathway has been optimized to minimize waste and maximize atom economy, aligning with green chemistry principles.

In addition to its pharmaceutical applications, this compound has also shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent research by Johnson et al. (2023) demonstrated that films prepared from this compound exhibit excellent charge transport properties under ambient conditions.

The environmental impact of this compound has also been a topic of interest among researchers. Studies on its biodegradation kinetics reveal that it undergoes rapid hydrolysis under acidic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoate (CAS No. 2248346-20

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